molecular formula C12H14O2 B1640793 Ethyl 2-benzylacrylate

Ethyl 2-benzylacrylate

Cat. No.: B1640793
M. Wt: 190.24 g/mol
InChI Key: FVLGPYFFONYLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzylacrylate, also known as this compound, is an organic compound with the molecular formula C12H14O2. It is an ester derived from the reaction of benzylacetic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzylacrylate can be synthesized through the esterification of benzylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-benzylprop-2-enoate involves the continuous esterification process. This process includes the use of a fixed-bed reactor where benzylacetic acid and ethanol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzylacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzylacetic acid and other oxidation products.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzylacetic acid and other carboxylic acids.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-benzylacrylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-benzylprop-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its ester functional group and the benzyl moiety.

Comparison with Similar Compounds

Ethyl 2-benzylacrylate can be compared with other esters such as ethyl acetate and ethyl benzoate. While all these compounds share the ester functional group, ethyl 2-benzylprop-2-enoate is unique due to the presence of the benzyl group, which imparts different chemical and physical properties.

Similar Compounds

    Ethyl acetate: Commonly used as a solvent in various applications.

    Ethyl benzoate: Used in the fragrance and flavor industry.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

This compound stands out due to its specific structure, which makes it valuable in specialized chemical syntheses and potential biological applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 2-benzylprop-2-enoate

InChI

InChI=1S/C12H14O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3

InChI Key

FVLGPYFFONYLRZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C)CC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(=C)CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4.0 g of KOH in 50 ml of ethanol was added at room temperature to 20 g of benzylmalonic acid diethyl ester in 40 ml of ethanol. The mixture was stirred overnight at room temperature, then concentrated by evaporation, thereafter 7.1 ml of water was added and then the mixture was acidified in an ice bath with 6.3 ml of concentrated hydrochloric acid. Partitioning between water and ether was carried out, the organic phase was dried and the ether was distilled off. Then, 12.9 ml of pyridine, 0.61 g of piperidine and 1.78 g of paraformaldehyde were added to the residue. The mixture was heated in an oil bath (130° ) for 90 minutes, cooled, 220 ml of water was added and extraction was carried out 3 times with 75 ml of n-hexane. The combined organic phases were washed alternatively with water, 1N HCl, water, saturated NaHCO3 solution and brine. The solution was dried (MgSO4) and evaporated to give the title compound as colorless oil (26 g, 85% yield) 1H NMR: 300 MHz; spectrum consistent with proposed structure.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of of KOH (8.5 g) in ethanol (100 mL) was added at room temperature to benzylmalonic acid diethyl ester (40 g) in ethanol (80 mL) and the solution was stirred at room temperature overnight, then concentrated by evaporation. Water (14 mL) was added and then the mixture was acidified in an ice bath with concentrated hydrochloric acid (12.6 mL). The mixture was partitioned between water and ether; the organic phase was separated, dried and the ether was evaporated. The residue was treated with pyridine (26 mL), piperidine (1.22 g) and paraformaldehyde (3.56 g). The mixture was heated in an oil bath (130°) for 90 minutes, then cooled, and water (440 mL) was added. The mixture was extracted 3 times with n-hexane (150 mL). The combined organic phases were washed successively with water, 1N HCl, water, saturated NaHCO3 solution and brine. The organic solution was dried (MgSO4) and evaporated to give the title compound as colorless oil (26 g, 85 % yield). 1H NMR: 300MHz spectrum consistent with proposed structure.
Name
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

1.0 g of lithium chloride was suspended in 20 ml of THF, and 5 g of ethyl 2-diethylphosphono--3phenylpropionate was dropwise added thereto. The mixture was stirred at room temperature for seven minutes. Then, 3.6 ml of DBU was added thereto and further 11 minutes later, a suspension of 0.72 g of paraformaldehyde in THF (20 ml) was added thereto at 0° C. The mixture was stirred at room temperature overnight. Then, the mixture was neutralized with 1N hydrochloric acid, and water and ethyl acetate were added thereto. The organic layer was separted, and washed with a saturated sodium chloride aqueous solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=20/1)to obtain 2.4 g of ethyl 2-benzylacrylate as colorless oily substance.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
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Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
0.72 g
Type
reactant
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Quantity
20 mL
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solvent
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0 (± 1) mol
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20 mL
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